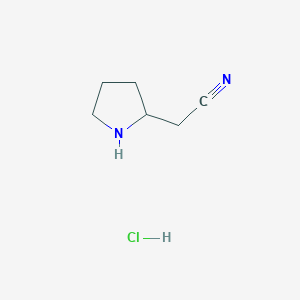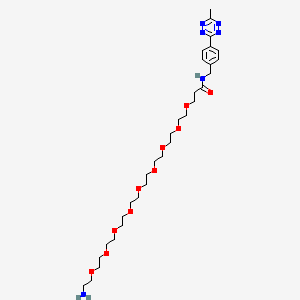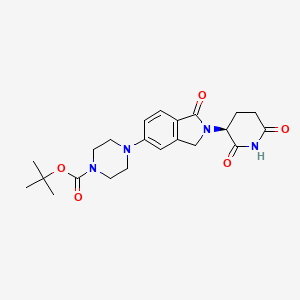![molecular formula C11H14N4O3 B14052042 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminopyridine with nitroimidazole derivatives under controlled conditions. The reaction is often catalyzed by transition metals or conducted under metal-free conditions using oxidizing agents like tert-butyl hydroperoxide (TBHP) and iodine .
Industrial Production Methods
Industrial production of this compound may involve scalable and eco-friendly methods such as multicomponent reactions (MCRs) and cascade reactions. These methods offer advantages like operational simplicity, high yields, and minimal purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Cyclization: Formation of additional heterocyclic rings through intramolecular cyclization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like hydrogen gas, and catalysts such as palladium or copper salts. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine core can also bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with similar structural features but different functional groups.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom, offering different reactivity and applications
Uniqueness
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol is unique due to its combination of a nitro group and a hydroxyl group on the butan-1-ol chain. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14N4O3 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C11H14N4O3/c1-2-8(7-16)12-10-11(15(17)18)14-6-4-3-5-9(14)13-10/h3-6,8,12,16H,2,7H2,1H3 |
Clave InChI |
IXGLLYRFWQBXMI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)







![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)


![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)


